molecular formula C11H9Cl2N3O2 B15375272 Ethyl 2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate CAS No. 30188-78-4

Ethyl 2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate

Cat. No.: B15375272
CAS No.: 30188-78-4
M. Wt: 286.11 g/mol
InChI Key: PGIMPLVWZGUBOQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by an ethyl ester backbone, a cyano group at the α-position, and a 2,3-dichlorophenyl-substituted hydrazinylidene moiety. This compound is structurally tailored for applications in organic synthesis, particularly as a precursor for heterocyclic compounds or bioactive agents. Its reactivity is influenced by the electron-withdrawing cyano group and the dichlorophenyl ring, which enhance electrophilic character .

Properties

CAS No.

30188-78-4

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)9(6-14)16-15-8-5-3-4-7(12)10(8)13/h3-5,15H,2H2,1H3

InChI Key

PGIMPLVWZGUBOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)Cl)C#N

Origin of Product

United States

Biological Activity

Ethyl 2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate (CAS Number: 30188-78-4) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C11H9Cl2N3O2
  • Molecular Weight : 286.11 g/mol
  • Density : 1.36 g/cm³
  • Boiling Point : 372°C
  • Flash Point : 178.8°C

The compound features a hydrazinylidene moiety that is crucial for its biological interactions, particularly in enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

The hydrazonyl group in this compound can form covalent bonds with nucleophilic sites on enzymes, leading to modulation or inhibition of their activity. This property is particularly relevant in the development of therapeutic agents targeting various diseases, including cancer and infections .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli

Anticancer Potential

This compound is also being investigated for its anticancer properties. Studies have shown that it inhibits specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study on pyrazole derivatives demonstrated effectiveness against multiple bacterial strains, indicating not only bactericidal activity but also significant antibiofilm potential critical for treating persistent infections .
  • Pharmaceutical Intermediate :
    This compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role highlights its importance in drug formulation and quality control processes within the pharmaceutical industry .
  • Toxicity Studies :
    Research has indicated that derivatives of this compound exhibit low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physical properties:

Compound Name Molecular Formula Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key References
Ethyl 2-cyano-2-[(2,3-dichlorophenyl)hydrazinylidene]acetate (Target Compound) C₁₁H₈Cl₂N₃O₂ 2,3-dichloro Cyano, hydrazinylidene 293.10 Not reported
Ethyl 2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate (CAS 28317-50-2) C₁₀H₉Cl₃N₂O₂ 3,4-dichloro Chloro, hydrazinylidene 295.55 Not reported
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate (CAS 96722-61-1) C₁₀H₉Cl₃N₂O₂ 3,5-dichloro Chloro, hydrazinylidene 295.50 Not reported
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate (CAS 148367-95-7) C₁₁H₁₂Cl₂N₂O₂ 3-chloro, 4-methyl Chloro, hydrazinylidene 275.13 Not reported
(2Z)-3-Oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)-3-phenylpropanoic acid (5h) C₁₅H₁₀Cl₂N₂O₃ 3,4-dichloro Phenylpropanoic acid, oxo 337.16 202–204
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) C₅H₇N₂O₃ N/A Cyano, hydroxyimino 157.12 Not reported
Key Observations:
  • Substituent Effects : Chlorine atoms at the 2,3-positions (target compound) vs. 3,4- or 3,5-positions (CAS 28317-50-2, 96722-61-1) alter electronic distribution, impacting reactivity in coupling reactions .
  • Functional Group Influence: The cyano group in the target compound enhances electrophilicity compared to chloro-substituted analogs, making it more reactive in nucleophilic additions .

Physicochemical Properties

  • Melting Points : Compound 5h has a high melting point (202–204°C) due to hydrogen bonding from the carboxylic acid group, unlike ester derivatives .
  • Solubility: Cyano-substituted compounds (e.g., target) show lower solubility in polar solvents compared to hydroxyimino analogs like OxymaPure, which is water-miscible .

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